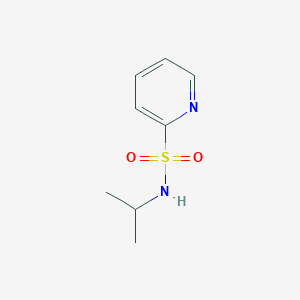

N-Isopropylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZIICMRBTWGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isopropylpyridine 2 Sulfonamide

Established Synthetic Pathways for Pyridine-2-sulfonamides

The synthesis of pyridine-2-sulfonamides is accomplished through several reliable methods, ranging from classical sulfonylation to modern catalytic approaches. These pathways provide the foundational chemistry for accessing a wide array of sulfonamide derivatives.

Sulfonylation Reactions via Sulfonyl Halides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction is a cornerstone of sulfonamide chemistry due to its efficiency and broad applicability. The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net The use of pyridine as a base has been reported to give quantitative yields in the reaction between aniline (B41778) and benzenesulfonyl chloride. cbijournal.com This general approach is highly effective for a variety of aliphatic and aromatic amines. cbijournal.com However, the reactivity can be influenced by the nucleophilicity of the amine, with primary amines generally being more reactive than secondary amines. cbijournal.com

Table 1: Representative Sulfonylation Reactions

| Amine | Sulfonyl Chloride | Base | Yield |

|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | ~100% cbijournal.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Quantitative cbijournal.com |

Oxidative Amination Approaches in Sulfonamide Synthesis

Oxidative amination methods provide an alternative to the use of pre-functionalized sulfonyl halides. These strategies construct the S-N bond directly through an oxidative coupling process, often using more readily available sulfur precursors like thiols, disulfides, or sulfinates. researchgate.netresearchgate.net

One prominent approach is the oxidative coupling of thiols and amines. rsc.org An environmentally benign electrochemical method, for instance, enables the coupling of thiols and amines without the need for sacrificial reagents or catalysts, producing hydrogen as the only byproduct. nih.gov The mechanism involves the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. nih.gov

Another key strategy involves the oxidative amination of sodium sulfinates. An electrochemical protocol using a catalytic amount of NH4I has been developed for this transformation, which is compatible with a wide range of primary and secondary amines. researchgate.net These methods are part of a growing field of research focused on developing greener and more efficient routes to sulfonamides. thieme-connect.com

Table 2: Examples of Oxidative Amination Methods

| Sulfur Source | Amine Source | Method | Key Features |

|---|---|---|---|

| Thiols/Disulfides | Primary/Secondary Amines | Electrochemical Oxidation | Reagent-free, benign byproduct (H2) nih.gov |

| Sodium Sulfinates | Primary/Secondary Amines, Ammonia | Electrochemical Oxidation with NH4I | Avoids external oxidants, broad substrate scope researchgate.net |

Transition-Metal Catalyzed Methodologies for Sulfonamide Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for constructing sulfonamide linkages, offering novel pathways with high efficiency and functional group tolerance. bohrium.com Catalysts based on metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) have been successfully employed. bohrium.com

Palladium-catalyzed reactions, for example, have been developed for the aminosulfonylation of aryl halides. nih.gov Similarly, copper-catalyzed methods have been reported for the synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source, and various amines. acs.org These catalytic systems can obviate the need for harsh reagents and allow for the convergent synthesis of diverse sulfonamide analogues. nih.gov Another advanced strategy is the direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides, which provides an efficient route to N-(hetero)aryl sulfonamides. researchgate.net

Table 3: Overview of Transition-Metal Catalyzed Sulfonamide Syntheses

| Catalyst | Substrates | Method | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl iodides, Hydrazines | Aminosulfonylation | nih.gov |

| Copper (Cu) | Aryl boronic acids, DABSO, Amines | Three-component coupling | acs.org |

Targeted Synthesis of N-Isopropylpyridine-2-sulfonamide and its Regioisomers

The specific synthesis of this compound relies on the preparation of a suitable pyridine-2-sulfonyl precursor followed by its reaction with isopropylamine (B41738).

Synthetic Routes from Pyridine-2-thiols and Derivatives

A common and practical starting point for the synthesis of pyridine-2-sulfonamides is pyridine-2-thiol (B7724439) or its derivatives. The thiol can be converted into the highly reactive pyridine-2-sulfonyl chloride intermediate.

A straightforward method for this conversion is the oxidative chlorination of pyridine-2-thiol. A simple and effective procedure utilizes sodium chlorite (B76162) (NaClO2) as the oxidant in water, which allows for easy purification of the resulting pyridine-2-sulfonyl chloride. figshare.comtandfonline.comresearchgate.net An alternative route starts from 2,2′-dipyridyl disulfide, a stable derivative of pyridine-2-thiol. Treatment of the disulfide with chlorine gas in a suitable solvent generates pyridine-2-sulfonyl chloride. chemicalbook.com This intermediate is often used immediately in the subsequent reaction without extensive purification.

Formation via Isopropylamine Condensation

The final step in the synthesis of this compound is the condensation of pyridine-2-sulfonyl chloride with isopropylamine. This is a standard nucleophilic substitution reaction where the amino group of isopropylamine attacks the sulfonyl chloride.

The reaction is typically performed in an inert solvent, and as with other sulfonylation reactions, a base is added to scavenge the HCl produced. cbijournal.comgoogleapis.com The successful condensation of various azaarenesulfonyl chlorides with amines to produce the corresponding sulfonamides is well-documented. figshare.comtandfonline.com For example, a patent describes the condensation of 3-ethylsulfonyl-2-pyridine sulfonyl chloride with ammoniacal liquor to form the parent sulfonamide, highlighting the general applicability of this reaction type. google.com The reaction between pyridine-2-sulfonyl chloride and isopropylamine proceeds under similar principles to yield the target compound, this compound.

Electrochemical and Green Chemistry Syntheses of Sulfonamides

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for the construction of chemical compounds. Electrochemical and green chemistry approaches represent promising alternatives to traditional synthetic routes for sulfonamides, offering milder reaction conditions, reduced waste, and improved safety profiles.

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for the synthesis of sulfonamides by enabling the direct coupling of simple and readily available starting materials. One such approach involves the oxidative coupling of thiols and amines. noelresearchgroup.com This method utilizes an electrochemical cell to facilitate the formation of the sulfonamide bond, often proceeding through radical intermediates. While specific examples detailing the electrochemical synthesis of this compound are not prevalent in the literature, the general principles of this methodology are applicable. For instance, the electrochemical synthesis of various sulfonamides has been achieved with high efficiency in a microflow reactor, which offers excellent control over reaction parameters. noelresearchgroup.com The use of pyridine as an electron mediator has been shown to be beneficial for the reaction of heterocyclic amines, suggesting its potential utility in the synthesis of pyridine-containing sulfonamides. noelresearchgroup.com

Another electrochemical strategy for sulfonamide synthesis involves the direct reaction of anilines with sulfur dioxide, mediated by iodide. rsc.orgnih.gov This protocol highlights the use of inexpensive and abundant starting materials and avoids the need for a supporting electrolyte. rsc.orgnih.gov

Green Chemistry Syntheses:

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, has emerged as a green method for sulfonamide synthesis. A one-pot, two-step mechanochemical procedure has been developed for the synthesis of aromatic sulfonamides. rsc.orgrsc.org This method involves the tandem oxidation-chlorination of disulfides followed by amination. rsc.org The solvent-free nature of this reaction and the use of solid-state reagents significantly reduce the environmental impact. rsc.org

The synthesis of pyridinium (B92312) sulfonamide ionic liquids has also been explored as a green approach, where pyridine is first aminated and then reacted with a phenyl sulfonyl chloride. researchgate.net These ionic liquids themselves can have interesting biological activities. researchgate.net

While these methods demonstrate the potential for more sustainable synthesis of sulfonamides, specific application to the production of this compound would require further investigation and optimization.

Derivatization and Advanced Structural Modifications of the this compound Core

The biological activity of sulfonamide-containing molecules can be finely tuned by modifying their core structure. The this compound scaffold offers several sites for derivatization, including the pyridine ring, the sulfonamide nitrogen, and the potential for incorporation into larger hybrid molecules.

The introduction of various substituents onto the pyridine ring of this compound can significantly impact its physicochemical properties and biological target interactions. A study on the synthesis of novel pyridine-based sulfonamides as potential antidiabetic agents provides a relevant example of this strategy. eurjchem.com In this work, a series of functionalized pyridines containing benzenesulfonamide (B165840) derivatives were synthesized by reacting various substituted benzenesulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com This approach demonstrates the feasibility of introducing substituents, such as a methyl group, onto the pyridine ring of a precursor that already contains the N-isopropylamino moiety.

The general synthetic route for these compounds involves the reaction of an appropriately substituted aminopyridine with a sulfonyl chloride in a suitable solvent like dichloromethane. eurjchem.com The resulting sulfonamides can then be evaluated for their biological activities. The table below summarizes the synthesis of a series of substituted pyridine-based sulfonamides.

| Entry | Amine Starting Material | Sulfonyl Chloride | Product |

| 1 | N-isopropyl-4-methylpyridine-2,6-diamine | Benzenesulfonyl chloride | N-(6-amino-4-methylpyridin-2-yl)-N-isopropylbenzenesulfonamide |

| 2 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-Methylbenzenesulfonyl chloride | N-(6-amino-4-methylpyridin-2-yl)-N-isopropyl-4-methylbenzenesulfonamide |

| 3 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-Fluorobenzenesulfonyl chloride | N-(6-amino-4-methylpyridin-2-yl)-N-isopropyl-4-fluorobenzenesulfonamide |

| 4 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-Chlorobenzenesulfonyl chloride | N-(6-amino-4-methylpyridin-2-yl)-4-chloro-N-isopropylbenzenesulfonamide |

| 5 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-Bromobenzenesulfonyl chloride | N-(6-amino-4-methylpyridin-2-yl)-4-bromo-N-isopropylbenzenesulfonamide |

This table is a representative example based on the methodology described in the cited literature and illustrates potential derivatizations.

The sulfonamide nitrogen atom provides another key site for structural modification. N-acylation is a common strategy to introduce a variety of functional groups, which can alter the electronic properties and hydrogen bonding capabilities of the sulfonamide moiety. A general and efficient method for the N-acylation of sulfonamides utilizes N-acylbenzotriazoles as acylating agents. semanticscholar.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran. semanticscholar.orgresearchgate.net

This method is advantageous as N-acylbenzotriazoles can be prepared from a wide range of carboxylic acids, including those for which the corresponding acid chlorides are unstable or difficult to handle. researchgate.net While this methodology has been applied to a variety of sulfonamides, its specific application to this compound would be a logical extension for creating a library of diverse derivatives. semanticscholar.orgresearchgate.net

The following table illustrates the types of acyl groups that can be introduced onto a sulfonamide nitrogen using this methodology.

| Entry | Sulfonamide | N-Acylbenzotriazole | Product |

| 1 | p-Toluenesulfonamide | N-Benzoylbenzotriazole | N-Benzoyl-p-toluenesulfonamide |

| 2 | Methanesulfonamide | N-(4-Chlorobenzoyl)benzotriazole | N-(4-Chlorobenzoyl)methanesulfonamide |

| 3 | Benzenesulfonamide | N-(2-Furoyl)benzotriazole | N-(2-Furoyl)benzenesulfonamide |

| 4 | p-Toluenesulfonamide | N-(tert-Butoxycarbonyl)glycylbenzotriazole | N-(N-(tert-Butoxycarbonyl)glycyl)-p-toluenesulfonamide |

This table provides examples of N-acylation reactions on various sulfonamides, demonstrating the versatility of the N-acylbenzotriazole method.

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a well-established strategy in drug discovery to enhance biological activity and overcome drug resistance. The this compound core can be incorporated into larger molecular frameworks containing other heterocyclic rings. The synthesis of pyridine-sulfonamide hybrids has been explored for the development of potential anticancer agents. nih.gov

A general approach to creating such hybrids involves the synthesis of a key intermediate that contains the pyridine-sulfonamide scaffold, which is then elaborated by the addition of other heterocyclic moieties. For example, a sulfonamide-functionalized building block can be reacted with precursors that lead to the formation of other heterocyclic systems. scilit.com

The synthesis of novel nitrogen heterocycles incorporating an endocyclic sulfonamide fragment has also been reported, showcasing the versatility of sulfonamide chemistry in constructing complex molecular architectures. mdpi.com While direct examples starting with this compound are not extensively documented, the principles of hybrid molecule design are broadly applicable. For instance, a piperidine (B6355638) ring has been incorporated into sulfonamide structures to create inhibitors of carbonic anhydrase. mdpi.com

The following table presents examples of hybrid molecules that incorporate a sulfonamide moiety with another heterocyclic ring, illustrating the general strategies employed in this area.

| Entry | Sulfonamide Core | Incorporated Heterocycle | Hybrid Molecule Class |

| 1 | Benzenesulfonamide | Piperidine | Piperidinyl-benzenesulfonamides |

| 2 | Phenylsulfonamide | Pyridine | Pyridine-sulfonamide hybrids |

| 3 | Generic Sulfonamide | Thiazolidinone | Thiazolidinone-bearing sulfonamides |

| 4 | Benzenesulfonamide | Poly(styrene oxide) | Sulfonamide-functionalized polymers |

This table exemplifies the diversity of heterocyclic systems that can be combined with a sulfonamide core to generate hybrid molecules with potential therapeutic applications.

Advanced Spectroscopic and Crystallographic Characterization of N Isopropylpyridine 2 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of N-Isopropylpyridine-2-sulfonamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed connectivity map and conformational insights can be obtained.

In ¹H NMR analysis, the chemical environment of each proton is revealed by its chemical shift (δ), and the proximity to other protons is determined by spin-spin coupling patterns. For this compound, the aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. rsc.org The proton of the sulfonamide (SO₂NH) group is anticipated to be a singlet and may be observed over a broad range, often downfield, influenced by solvent and concentration. rsc.org The isopropyl group will present a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Multiplet |

| Sulfonamide-NH | Variable | Singlet |

| Isopropyl-CH | 3.0 - 4.0 | Septet |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. rsc.org The carbon attached to the sulfonamide group will be significantly influenced by the electronegative sulfur and oxygen atoms. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | 120 - 160 |

| Isopropyl-CH | 45 - 55 |

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms. In this compound, two distinct nitrogen signals would be expected. The pyridine nitrogen typically appears in a chemical shift range of -140 to -60 ppm relative to nitromethane. The sulfonamide nitrogen atom's chemical shift is influenced by the nature of the substituents on the sulfur and nitrogen atoms.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-N | -140 to -60 |

Mass Spectrometry (MS) for Precise Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and can provide structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, often yielding the protonated molecule [M+H]⁺ as the base peak. nih.gov This allows for the accurate determination of the molecular weight. The observation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts is also common. By adjusting the cone voltage, fragmentation can be induced, potentially leading to the cleavage of the S-N bond or loss of the isopropyl group, providing further structural confirmation.

For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. While some sulfonamides can be analyzed directly, others may require derivatization to increase their volatility. If this compound is amenable to GC analysis, the electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern. This pattern would likely include fragments corresponding to the pyridine-2-sulfonyl moiety and the isopropyl cation, as well as the molecular ion peak if it is stable enough to be detected.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy

General studies on related pyridine sulfonamide derivatives indicate that infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the sulfonamide and pyridine groups. For instance, the SO2 symmetric stretching bands in sulfonamides are typically observed in the infrared spectrum. jst.go.jp In a study of various N-substituted pyridine derivatives, NH2 stretching bands were identified in the range of 3200–3208 cm⁻¹. acs.org However, specific peak assignments and full spectral data for this compound have not been reported.

Similarly, no specific Ultraviolet-Visible (UV-Vis) spectroscopic studies for this compound were found. Such analysis would typically provide information on the electronic transitions within the molecule, particularly those involving the aromatic pyridine ring and the sulfonamide functional group.

X-ray Diffraction Analysis of this compound Single Crystals

There is no publicly available single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other reviewed scientific literature. Therefore, a detailed analysis of its solid-state structure is not possible at this time. For context, crystallographic studies are crucial for understanding the three-dimensional arrangement of atoms and molecules in a solid. nih.gov

Without single-crystal X-ray diffraction data, the precise molecular conformation, bond lengths, and bond angles of this compound in the solid state remain undetermined. While computational modeling could predict these parameters, experimental verification is essential for definitive characterization.

The arrangement of molecules in the crystal lattice, known as crystal packing, and the resulting supramolecular assembly cannot be described for this compound without experimental diffraction data. Studies on other sulfonamides have shown that crystal packing is often driven by strong intermolecular hydrogen bonds and π-π stacking interactions. acs.org

The nature and geometry of intermolecular hydrogen bonds in solid this compound have not been experimentally characterized. The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), which typically leads to the formation of robust hydrogen-bonded networks, such as dimers and catemers, in the solid state of related compounds. acs.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides. nih.gov These different crystalline forms can exhibit distinct physical properties. However, no studies on the potential polymorphism of this compound have been reported in the scientific literature. Such an investigation would require screening for different crystalline forms under various crystallization conditions and their characterization by methods such as X-ray powder diffraction and thermal analysis.

Computational Chemistry and Theoretical Investigations of N Isopropylpyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. diva-portal.orgnih.gov It is widely employed to determine optimized molecular geometries and to calculate electronic and spectroscopic properties. researchgate.net For molecules like N-Isopropylpyridine-2-sulfonamide, DFT calculations, often using functionals like B3LYP with a 6-311G+(d,p) basis set, can elucidate the distribution of electrons and identify reactive sites within the molecule. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov In an MEP map, red areas indicate negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For a pyridine (B92270) sulfonamide, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring are typically electron-rich regions. nih.gov

Illustrative Electronic Properties for a Series of Related Sulfonamide Compounds This table presents example data for analogous compounds to illustrate the typical output of DFT calculations.

| Property | Compound A | Compound B | Compound C |

| HOMO Energy (eV) | -6.89 | -7.12 | -6.95 |

| LUMO Energy (eV) | -1.54 | -1.68 | -1.61 |

| Energy Gap (ΔE) (eV) | 5.35 | 5.44 | 5.34 |

| Dipole Moment (Debye) | 4.51 | 5.23 | 4.88 |

This compound possesses significant conformational flexibility due to the rotation around several single bonds, primarily the S-N bond and the N-C bond of the isopropyl group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Hypothetical Relative Energies of this compound Conformers This table illustrates how the relative energies of different conformers, defined by key torsion angles, might be presented.

| Conformer | Torsion Angle 1 (C-S-N-C) | Torsion Angle 2 (S-N-C-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 75° | 180° (trans) | 0.00 |

| 2 | -80° | 180° (trans) | +1.25 |

| 3 | 70° | 60° (gauche) | +2.10 |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, such as their movements and conformational changes in a realistic environment. mdpi.com

MD simulations can model the behavior of this compound in a solvent box (e.g., filled with water molecules) over a specific period, typically nanoseconds to microseconds. The simulation tracks the trajectory of every atom based on classical mechanics, providing a "movie" of the molecule's dynamic behavior. peerj.com

This approach allows researchers to observe how the molecule transitions between the different conformers identified in the energy landscape analysis. Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. By analyzing the simulation, one can understand the flexibility of different parts of the molecule and the timescales of conformational changes, which are crucial for processes like receptor binding. nih.gov

The solvent environment can have a profound impact on the conformational preferences and dynamic behavior of a solute. MD simulations are particularly well-suited to explore these solvent effects. mdpi.com For instance, in a polar solvent like water, conformations that can maximize hydrogen bonding with water molecules may be favored. rawdatalibrary.netnih.gov

By running simulations in different solvents (e.g., water, ethanol, chloroform), researchers can analyze how properties like the radius of gyration, solvent accessible surface area (SASA), and the number of solute-solvent hydrogen bonds change. nih.gov These analyses reveal how the solvent modulates the molecule's shape and interactions. For this compound, the pyridine nitrogen and sulfonamide oxygens are potential hydrogen bond acceptors, and the N-H group is a hydrogen bond donor; their interaction with protic solvents would significantly influence the molecule's behavior. mdpi.com

Illustrative Solvent Effects on this compound This table provides an example of how solvent choice can affect key molecular properties in an MD simulation.

| Property | Simulation in Water (Polar Protic) | Simulation in Chloroform (Polar Aprotic) |

| Average Radius of Gyration (Å) | 3.5 | 3.8 |

| Average H-Bonds (Solute-Solvent) | 2.8 | 0.5 |

| Preferred Conformer | Compact | Extended |

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) aims to determine the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its chemical diagram. acs.org This is a critical step in materials science and pharmaceutical development, as different polymorphs can have vastly different physical properties.

The challenge of CSP is immense due to the vast search space, which includes different space groups and the possibility of multiple molecules in the asymmetric unit. nih.gov For flexible molecules like this compound, the problem is compounded by the need to consider various molecular conformations. researchgate.net

Modern CSP methodologies typically involve a multi-step process. First, a global search is performed using an evolutionary algorithm or other sampling methods to generate thousands of plausible crystal structures. These structures are initially ranked using computationally inexpensive force fields. The most promising low-energy candidates are then subjected to more accurate, but computationally demanding, optimization using DFT calculations. diva-portal.org This hierarchical approach allows for an efficient yet accurate exploration of the crystal energy landscape to identify the most likely observable crystal forms. nih.gov

Example of a Crystal Structure Prediction Outcome This table shows a typical output from a CSP study, listing predicted stable polymorphs and their relative energies.

| Predicted Form | Space Group | Z' | Relative Lattice Energy (kJ/mol) |

| I | P2₁/c | 1 | 0.0 |

| II | P-1 | 2 | +1.5 |

| III | C2/c | 1 | +3.8 |

| IV | P2₁2₁2₁ | 1 | +4.2 |

Z' = number of molecules in the asymmetric unit

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

A typical QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The goal is to identify which of these properties are crucial for the desired biological activity.

Key Molecular Descriptors in QSAR Studies:

| Descriptor Type | Examples | Potential Relevance for this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | The distribution of charges and frontier molecular orbital energies can influence interactions with polar residues in a target's active site. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the isopropyl group and the pyridine ring are critical for fitting into a specific binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The overall lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic regions of a protein. |

| Topological | Connectivity indices, Shape indices | These descriptors capture the branching and overall topology of the molecule, which can be related to its binding affinity. |

By systematically modifying the structure of this compound—for instance, by altering the alkyl substituent on the sulfonamide nitrogen or by substituting the pyridine ring—and correlating these changes with biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for the rational design of new derivatives with improved potency and selectivity.

In Silico Ligand-Target Docking Studies

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization of interactions at the atomic level and the estimation of the binding affinity. For this compound, docking studies could be instrumental in identifying potential biological targets and in understanding the structural basis of its activity.

The process involves preparing a three-dimensional structure of both the ligand (this compound) and the target protein. A docking algorithm then samples a multitude of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

Hypothetical Docking Study of this compound:

Let's consider a hypothetical docking study of this compound against a protein kinase, a common target for sulfonamide-based inhibitors.

Table of Potential Interactions:

| Interaction Type | Interacting Atoms on Ligand | Potential Interacting Residues in Target | Significance |

| Hydrogen Bonding | Sulfonamide oxygen/nitrogen atoms | Backbone or side-chain atoms of polar amino acids (e.g., Ser, Thr, Asn) | Crucial for anchoring the ligand in the binding site and for specificity. |

| Hydrophobic Interactions | Isopropyl group, Pyridine ring | Side-chains of nonpolar amino acids (e.g., Leu, Val, Ile, Phe) | Contribute significantly to the overall binding affinity by displacing water molecules. |

| Pi-Pi Stacking | Pyridine ring | Aromatic side-chains of amino acids (e.g., Phe, Tyr, Trp) | Can provide additional stability to the ligand-protein complex. |

| Metal Coordination | Pyridine nitrogen, Sulfonamide oxygen | A metal ion (e.g., Zn²⁺, Mg²⁺) in the active site | If a metal cofactor is present, coordination can be a key determinant of binding. |

The results of such a docking study would be a ranked list of binding poses, with associated binding energy scores. The pose with the lowest energy is typically considered the most likely binding mode. This information can then be used to propose modifications to the structure of this compound to enhance its interactions with the target, for example, by introducing a functional group that can form an additional hydrogen bond.

Pharmacological Mechanisms and Biological Target Interactions of N Isopropylpyridine 2 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition Profile

Sulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com These enzymes are crucial for maintaining acid-base balance in tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibitory activity of N-Isopropylpyridine-2-sulfonamide derivatives against CAs is central to their pharmacological potential, particularly in oncology, where specific CA isoforms are overexpressed in hypoxic tumors. mdpi.commdpi.com

Molecular Binding Mechanisms with Zinc Metalloenzymes

The primary mechanism by which sulfonamide derivatives inhibit carbonic anhydrases involves direct interaction with the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com In human α-class carbonic anhydrases, the active site zinc ion is coordinated by three histidine residues. unifi.itmdpi.com The sulfonamide group (-SO₂NH₂) of the inhibitor binds directly to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity. mdpi.com This coordination disrupts the enzyme's ability to facilitate the hydration of its substrate, carbon dioxide, thereby blocking its function. Molecular docking studies confirm that the binding affinity of sulfonamides is closely related to their interaction with the zinc ion and surrounding amino acid residues within the active site. nih.govnih.gov

Isoform-Selective Inhibition (e.g., CA IX, CA XII)

There are multiple isoforms of human carbonic anhydrase (hCA), and achieving selective inhibition is a significant goal in drug design to minimize off-target effects. mdpi.commdpi.com The ubiquitous cytosolic isoforms hCA I and hCA II are often considered off-targets, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in cancer therapy due to their role in tumor progression and metastasis under hypoxic conditions. mdpi.commdpi.com

Derivatives of pyridine-sulfonamide have been shown to exhibit potent, nanomolar-range inhibition against these tumor-associated isoforms. mdpi.com Selectivity is often achieved by exploiting structural differences in the active site cavities among the various isoforms. While the core active site is conserved, the entrance to the cavity varies, allowing for the design of inhibitors with moieties that confer selectivity. mdpi.com For example, certain ureidobenzenesulfonamides have demonstrated high selectivity for hCA IX and hCA XII, with some compounds showing exceptionally low inhibition constants (Ki) for hCA XII in the single-digit nanomolar range. mdpi.com

Table 1: Inhibition Data of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Data sourced from multiple studies for comparison. mdpi.commdpi.comnih.gov N/A indicates data not available. †Data from reference mdpi.com. ††Data from reference mdpi.com. ‡Data for fungal β-CA isoforms CAS1 and CAS2 from Sordaria macrospora for comparison of selectivity profiles. nih.gov

Impact on Enzymatic Carbon Dioxide Hydration Processes

The fundamental function of carbonic anhydrase is the catalysis of the reversible hydration of carbon dioxide (CO₂). mdpi.comnih.gov By binding to the active site zinc ion, this compound derivatives and related compounds act as direct competitive inhibitors of this process. The inhibitory effect is typically quantified using a stopped-flow CO₂ hydrase assay, which measures the rate of the enzyme-catalyzed reaction. mdpi.comunifi.it The inhibition constants (Ki) derived from these assays indicate the potency of the compounds in blocking the hydration of CO₂. Effective inhibition of this process by targeting specific CA isoforms, such as CA IX and CA XII in tumors, can disrupt the pH regulation mechanisms of cancer cells, leading to therapeutic effects. mdpi.com

Endothelin Receptor Antagonism

In addition to their effects on carbonic anhydrase, this compound derivatives have been developed as antagonists of endothelin (ET) receptors. The endothelin system, particularly the peptide ET-1 and its receptors ETA and ETB, plays a critical role in vasoconstriction and cell proliferation. nih.govnih.gov Antagonism of these receptors is a therapeutic strategy for various cardiovascular diseases.

Affinity and Selectivity for ETₐ and ETₑ Receptors

Sulfonamide-based compounds have been identified as potent and selective antagonists for endothelin receptors. nih.govnih.gov The affinity and selectivity profile—whether a compound targets the ETA receptor, the ETB receptor, or both—is a key determinant of its pharmacological effect. ETA receptor antagonism is primarily associated with blocking vasoconstriction, while the role of ETB receptor modulation is more complex.

Research has led to the development of highly potent derivatives that show strong affinity for the ETA receptor. For instance, the derivative PABSA demonstrated an IC₅₀ of 0.17 nmol/L for ETA receptors in rat aortic smooth muscle cells and a Kb of 0.74 nmol/L in endothelium-denuded rat aorta. nih.gov This compound also showed affinity for the ETB receptor, with a Kb of 9.8 nmol/L, indicating it is a potent but ETA-selective antagonist. nih.gov The selectivity for ETA over ETB can be substantial, with some biphenylsulfonamide analogues achieving high selectivity. nih.govnih.gov

Table 2: Binding Affinity and Functional Antagonism of Selected Sulfonamide Derivatives at Endothelin Receptors

Data compiled from multiple sources. nih.govnih.govnih.gov N/A indicates specific value was not provided, but compound was described as potent. †Data from reference nih.gov. ‡Data from reference nih.gov. ††Data from reference nih.gov.

Molecular Basis of Receptor Binding and Antagonist Activity

The antagonist activity of this compound derivatives at endothelin receptors is governed by their specific chemical structure, which dictates their binding affinity and selectivity. Structure-activity relationship (SAR) studies have provided significant insights into the molecular basis of this interaction. nih.govnih.gov

For biphenylsulfonamide antagonists, specific substitutions on the phenyl rings are critical for potency. A hydrophobic group, such as isobutyl or isopropoxyl, at the 4'-position of the pendant phenyl ring has been found to be optimal for ETA receptor binding. nih.gov Furthermore, the introduction of an amino group at the 2'-position can further enhance binding affinity and functional activity. nih.gov The replacement of certain chemical moieties with different heterocyclic rings, such as pyridinyl, pyrimidinyl, or pyrazinyl groups, has also been explored to optimize receptor affinity. These structural modifications influence how the molecule fits into the receptor's binding pocket and interacts with key amino acid residues, ultimately determining its potency and selectivity as an antagonist.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov As a receptor tyrosine kinase (RTK), its inhibition is a primary strategy in cancer therapy. nih.govnih.gov this compound derivatives have been identified as potent inhibitors of this receptor.

Kinase Inhibition Mechanisms and Binding Interactions

Derivatives of this compound typically function as ATP-competitive inhibitors of the VEGFR-2 kinase domain. wikipedia.org The binding of the vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and conformational changes that expose the intracellular ATP-binding site. rsc.org This leads to autophosphorylation of key tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, survival, and migration. wikipedia.orgmdpi.com

Small molecule inhibitors, including pyridine-sulfonamide hybrids, occupy this ATP-binding pocket within the kinase domain. By doing so, they prevent the binding of ATP and block the crucial autophosphorylation step, thereby inhibiting the entire downstream signaling pathway. wikipedia.orgrsc.org

Molecular docking studies have elucidated the specific binding interactions between these inhibitors and the VEGFR-2 active site. These interactions are crucial for the stable binding and potent inhibition of the enzyme. Key pharmacophoric features, including a heteroaromatic moiety (such as the pyridine (B92270) ring), a spacer, and a hydrophobic tail, interact with distinct subregions of the active site. acs.org

Commonly observed interactions include:

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the hinge region of the ATP pocket, such as Cysteine 919 (Cys919) and Aspartate 1046 (D1046). nih.gov

Hydrophobic Interactions: The hydrophobic portions of the molecules establish interactions with nonpolar residues within the binding site.

Salt Bridge Formation: Interactions with charged residues like Glutamate 885 (E885) can further anchor the inhibitor in place. nih.gov

For instance, molecular modeling of certain pyridine-sulfonamide compounds has shown a strong fit within the VEGFR-2 catalytic site, with docking energies indicating high affinity. mdpi.com These specific molecular interactions underpin the mechanism by which these derivatives effectively shut down the pro-angiogenic signaling mediated by VEGFR-2.

Structure-Activity Relationships for VEGFR-2 Modulators

The potency of this compound derivatives as VEGFR-2 inhibitors is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have identified key structural features that influence their inhibitory activity.

The core structure, often featuring a pyridine ring linked to a sulfonamide group, serves as a scaffold for modification. The nature and position of substituents on this scaffold can dramatically alter binding affinity and biological activity. For example, the substitution of a pyridine ring has been shown to significantly enhance cytotoxic activity and increase VEGFR-2 inhibition compared to other heterocyclic systems like 3-methylisoxazole. mdpi.com

Key SAR findings include:

Substitution on Aromatic Rings: The type and position of substituents on phenyl rings attached to the core structure are critical. Replacing a chlorine (Cl) atom with a fluorine (F) atom at the para-position of a phenyl ring (as in compound 25 vs. 29) was found to significantly enhance VEGFR-2 inhibitory activity. mdpi.com

Hydrophobic Moieties: The presence of specific hydrophobic groups can optimize interactions with the receptor. An isatin-based sulfonamide derivative bearing a phenyl moiety (compound 5) showed more potent VEGFR-2 inhibition than derivatives with substitutions like 5-chloro or 5-bromo on the isatin (B1672199) ring. mdpi.com

Linker and Spacer Groups: The nature of the chemical linker connecting different parts of the molecule can influence orientation and binding within the active site. A urea (B33335) group is often used as a linker between aromatic rings in potent VEGFR-2 inhibitors. mdpi.com

The table below summarizes the VEGFR-2 inhibitory activity of selected pyridine-sulfonamide and related derivatives, illustrating some of these SAR principles.

| Compound Reference | Key Structural Features | VEGFR-2 IC₅₀ (µM) |

| Compound VIIb | Pyridine-sulfonamide hybrid | 3.6 |

| Compound 10 | Pyridine-derived cyanoacetohydrazone | 0.12 |

| Compound 8 | Pyridine-derived cyanoacetohydrazone | 0.13 |

| Compound 9 | Pyridine-derived cyanoacetohydrazone | 0.13 |

| Sorafenib (Reference) | Urea derivative | 0.10 - 4.8 |

This table is for illustrative purposes and combines data from multiple studies. IC₅₀ values for the same compound can vary between assays. nih.govnih.gov

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines (In Vitro)

Beyond their anti-angiogenic effects through VEGFR-2 inhibition, this compound derivatives exert direct anti-cancer effects by halting cell proliferation and inducing programmed cell death (apoptosis).

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Disruption of this cycle is a common mechanism for anti-cancer agents. Various pyridine-sulfonamide hybrids have been shown to induce cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating. nih.govnih.gov

For example, studies have demonstrated that certain derivatives can cause a significant accumulation of cells in the G1, S, or G2/M phases of the cell cycle. nih.govnih.gov One potent pyridine-sulfonamide hybrid, compound VIIb, was found to induce cell cycle disruption in renal cancer cells. nih.gov Similarly, other related compounds have been shown to arrest the cell cycle in the G2/M and Pre-G1 phases. acs.org The specific phase of arrest often depends on the chemical structure of the compound and the genetic background of the cancer cell line being tested. This arrest is frequently mediated by the modulation of key cell cycle regulatory proteins, such as p53 and p21. waocp.orgnih.gov

Modulation of Apoptotic Pathways and Associated Protein Expression (e.g., Bcl-2, BAX, p53, Caspases)

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this intrinsic cell death program. This compound derivatives have been shown to effectively induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. nih.gov

The induction of apoptosis by these compounds often involves the following mechanisms:

Upregulation of p53: The tumor suppressor protein p53 is a master regulator of apoptosis. Upon cellular stress, such as that induced by chemotherapy, p53 levels rise, triggering a cascade of events leading to cell death. nih.govnih.gov Treatment with certain pyridine-sulfonamide derivatives has been shown to increase the expression of p53. nih.gov

Modulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. A high BAX/Bcl-2 ratio pushes the cell towards apoptosis. ijper.orgmdpi.com Studies have confirmed that active sulfonamide derivatives can significantly downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein BAX. nih.gov

Activation of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. The apoptotic signaling cascade culminates in the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). ijper.org Pyridine-sulfonamide compounds have been observed to increase the expression levels of caspase-3, leading to the cleavage of cellular substrates and the dismantling of the cell. nih.gov

The table below shows the effect of a representative pyridine-sulfonamide hybrid (Compound VIIb) on the expression of key apoptotic proteins in renal cancer cells.

| Protein | Function | Effect of Compound VIIb |

| p53 | Tumor suppressor; activates apoptosis | Increased expression |

| Bcl-2 | Anti-apoptotic protein | Decreased expression |

| BAX | Pro-apoptotic protein | Increased expression |

| Caspase-3 | Executioner caspase | Increased expression |

This table illustrates the typical modulatory effects of apoptosis-inducing sulfonamide derivatives based on findings for Compound VIIb. nih.gov

Investigation of Cellular Targets Beyond Enzymes

While enzyme inhibition is a primary mechanism of action for many pyridine-sulfonamide derivatives, research has uncovered interactions with non-enzymatic cellular targets that contribute to their anti-cancer effects. The ability to engage with targets other than enzymes, such as nucleic acids and structural proteins, represents an important facet of their pharmacology. nih.gov

One significant non-enzymatic target is DNA . Certain sulfonamide derivatives have been identified as effective DNA binders. nih.govrsc.org Through experimental methods like UV-visible spectroscopy and molecular docking, these compounds have been shown to interact directly with DNA. The binding mechanism is often a mixed mode, involving both intercalation (insertion between DNA base pairs) and groove binding. nih.gov For example, specific derivatives have been shown to form hydrogen bonds with DNA base pairs. nih.gov This direct interaction with the DNA duplex can cause DNA damage, leading to the activation of damage response pathways and ultimately triggering p53-mediated apoptosis. nih.gov

Another area of investigation involves the modulation of protein-protein interactions (PPIs) . rsc.orgnih.gov PPIs are fundamental to a vast number of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov While enzymes have well-defined active sites, the interfaces of PPIs are often large and flat, making them challenging to target with small molecules. nih.gov However, sulfonamide scaffolds have been incorporated into molecules designed to inhibit or stabilize specific PPIs. nih.govfrontiersin.org By disrupting critical interactions, such as those that regulate transcription factors or cell survival pathways, these compounds can exert potent biological effects through a non-enzymatic mechanism.

Ligand Complexation and Chelation Properties of this compound Derivatives

The coordination chemistry of ligands bearing both sulfonamide and pyridine functionalities has been a subject of significant interest due to the versatile binding modes and the potential for creating metal complexes with unique electronic and catalytic properties. While specific research on this compound is limited in publicly available literature, the well-established coordination chemistry of related sulfonamide and pyridine-containing ligands provides a strong basis for understanding its potential interactions with transition metal ions.

Interaction with Transition Metal Ions (e.g., Ni(II), Fe(II))

This compound and its derivatives are expected to form stable complexes with a variety of transition metal ions, including nickel(II) and iron(II). The formation of these complexes is driven by the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the empty d-orbitals of the metal ion. The geometry of the resulting metal complexes, which can range from tetrahedral to octahedral, is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

In related systems, Ni(II) has been shown to form stable octahedral complexes with sulfonamide-containing ligands. researchgate.net Similarly, Fe(II) complexes with ligands containing pyridine moieties have been synthesized and characterized. nih.gov The interaction between the ligand and the metal ion can be studied using various spectroscopic techniques, including UV-Visible and IR spectroscopy, which can provide insights into the coordination environment of the metal center.

The table below summarizes the typical coordination behavior of Ni(II) and Fe(II) with related sulfonamide and pyridine-containing ligands, which can be extrapolated to predict the behavior of this compound.

| Metal Ion | Typical Coordination Geometry | Potential Ligand Binding Sites |

| Ni(II) | Octahedral, Square Planar | Pyridine Nitrogen, Sulfonamide Nitrogen, Sulfonamide Oxygen |

| Fe(II) | Octahedral, Tetrahedral | Pyridine Nitrogen, Sulfonamide Nitrogen |

Role of the Sulfonamide and Pyridine Moieties in Coordination Chemistry

The chelating ability of this compound derivatives stems from the presence of both the pyridine ring and the sulfonamide group, which can act in concert to bind a single metal ion.

The pyridine moiety typically coordinates to metal ions through its nitrogen atom, acting as a monodentate ligand. The strength of this interaction is influenced by the basicity of the pyridine nitrogen. The pyridine ring can also play a role in the electronic properties of the resulting metal complex through π-backbonding interactions, particularly with electron-rich metal centers.

The sulfonamide moiety (-SO₂NH-) offers multiple potential coordination sites. Coordination can occur through the deprotonated sulfonamide nitrogen atom, which is a common binding mode for many metal-sulfonamide complexes. digitellinc.com Alternatively, one or both of the oxygen atoms of the sulfonyl group can also participate in coordination, leading to different coordination modes and complex geometries. The specific coordination mode adopted is often dependent on the reaction conditions, the nature of the metal ion, and the steric hindrance around the sulfonamide group.

The combination of these two moieties allows for the formation of stable chelate rings with the metal ion, typically five- or six-membered rings, which enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.